7,7-Diphenylbicyclo[3.2.0]heptan-6-one
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Overview
Description
7,7-Diphenylbicyclo[320]heptan-6-one is a bicyclic ketone with a unique structure that includes two phenyl groups attached to the seventh carbon of the bicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7,7-Diphenylbicyclo[3.2.0]heptan-6-one involves the photolysis of 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-ones. This reaction is typically carried out in methanol or benzene, leading to various products depending on the reaction conditions .
Another method involves the Lewis acid-promoted ketene-alkene [2+2] cycloaddition. This process uses diphenylacetyl chloride and cyclopentene in the presence of ethylaluminum dichloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,7-Diphenylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Photolysis: This reaction involves the breaking of chemical bonds by photons.
Reduction: The compound can be reduced to form alcohols using specific enzymes or chemical reagents.
Common Reagents and Conditions
Methanol: Used as a solvent in photolysis reactions.
Ethylaluminum dichloride: Used as a catalyst in ketene-alkene cycloaddition reactions.
Major Products
Scientific Research Applications
7,7-Diphenylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Photochemistry: Studied for its behavior under photolysis conditions, providing insights into reaction mechanisms and intermediate species.
Biocatalysis: Used in studies involving enzymatic reduction to produce optically active alcohols.
Mechanism of Action
The mechanism of action of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one in photolysis involves the formation of oxacarbene intermediates and alkenylketenes. These intermediates undergo further reactions to form various products, such as oxo-esters and lactones . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or solvents.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but with methyl groups instead of phenyl groups.
2,3-Epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one: An epoxide derivative of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one.
Uniqueness
This compound is unique due to its phenyl groups, which influence its chemical reactivity and the types of reactions it undergoes. The presence of these groups can stabilize certain intermediates and affect the overall reaction pathways.
Properties
CAS No. |
87274-16-6 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C19H18O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI Key |
LZRARGDGJOHTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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